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Compound of Interest

Compound Name: 3-Methoxy-2-methylbenzaldehyde

Cat. No.: B112791 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic comparison of 3-Methoxy-2-methylbenzaldehyde and its key isomers. This

guide provides a detailed analysis of their unique spectral fingerprints, supported by

experimental data and protocols, to aid in their unambiguous identification.

In the intricate world of chemical synthesis and drug discovery, the precise identification of

isomeric compounds is paramount. Subtle differences in the arrangement of functional groups

can lead to vastly different chemical and biological properties. This guide offers a head-to-head

spectroscopic comparison of 3-Methoxy-2-methylbenzaldehyde and its positional isomers,

providing a robust framework for their differentiation using standard analytical techniques.

At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Methoxy-2-
methylbenzaldehyde and a selection of its isomers. These values have been compiled from

various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical
shifts in ppm)
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Compound Aldehyde-H (s)
Aromatic-H
(m)

Methoxy-H (s) Methyl-H (s)

3-Methoxy-2-

methylbenzaldeh

yde

~10.3
~7.5 (d), ~7.4 (t),

~7.2 (d)
~3.9 ~2.6

2-Methoxy-3-

methylbenzaldeh

yde

~10.4
~7.6 (d), ~7.4 (t),

~7.1 (d)
~3.9 ~2.4

4-Methoxy-2-

methylbenzaldeh

yde

~10.2
~7.7 (d), ~6.8

(dd), ~6.7 (d)
~3.8 ~2.6

4-Methoxy-3-

methylbenzaldeh

yde

~9.9
~7.7 (d), ~7.6 (s),

~6.9 (d)
~3.9 ~2.2

3,5-

Dimethoxybenzal

dehyde

9.86 6.99 (d), 6.72 (t) 3.84 -

2,4-

Dimethoxybenzal

dehyde

~10.28
~7.79 (d), ~6.53

(dd), ~6.44 (d)
~3.89, ~3.86 -

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical
shifts in ppm)
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Compound C=O Aromatic C Methoxy C Methyl C

3,5-

Dimethoxybenzal

dehyde

192.0
161.2, 138.5,

107.5, 106.8
55.7 -

2-

Methylbenzaldeh

yde

192.8

140.6, 134.2,

133.7, 132.1,

131.8, 126.3

- 19.9

3-

Methoxybenzald

ehyde

191.9

160.0, 137.7,

129.9, 123.3,

121.3, 112.0

55.3 -

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
Compound C=O Stretch

C-H Stretch
(aldehyde)

C-O Stretch

3,5-

Dimethoxybenzaldehy

de

~1700 (Strong) ~2850 (Medium)
~1250 & ~1050

(Strong)

2,6-

Dimethoxybenzaldehy

de

~1700 (Strong)
~2880 & ~2720

(Weak)

~1250 & ~1050

(Strong)

3-

Methoxybenzaldehyde
~1700 (Strong) ~2840 & ~2740 ~1250 & ~1030

Table 4: Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragments

3,5-Dimethoxybenzaldehyde 166 165, 137, 109, 79, 69, 51

2,6-Dimethoxybenzaldehyde 166
165, 137, 122, 107, 92, 79, 63,

51

3-Methoxybenzaldehyde 136 135, 107, 92, 77, 64, 51
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Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in about 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral

width of 12-16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans were

performed to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Proton-decoupled ¹³C spectra were acquired with a spectral width of 0-

220 ppm. A larger number of scans were required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed. The

resulting spectra were phased and baseline corrected. Chemical shifts were referenced to

the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a KBr pellet was prepared by mixing a small amount

of the sample with dry potassium bromide and pressing the mixture into a thin disk. For liquid

samples, a thin film was prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: Spectra were typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum was recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron

ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample

introduction.

Acquisition: For EI-MS, an electron energy of 70 eV was typically used. The mass analyzer

scanned a mass-to-charge (m/z) range appropriate for the expected molecular weight and

fragments.

Differentiating Isomers: A Logical Workflow
The unambiguous identification of 3-Methoxy-2-methylbenzaldehyde from its isomers can be

achieved by a systematic analysis of their spectroscopic data. The following workflow illustrates

this process:
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Workflow for Isomer Differentiation

Initial Analysis

Mass Spectrometry

NMR Spectroscopy

Infrared Spectroscopy

Isomer Identification

Unknown Benzaldehyde Isomer

Determine Molecular Weight (MS)

MW = 150 g/mol
(Methoxy-methylbenzaldehyde)

m/z = 150

MW = 166 g/mol
(Dimethoxybenzaldehyde)

m/z = 166

Analyze ¹H NMR Spectrum

Analyze ¹³C NMR Spectrum

Correlate with

Analyze IR Spectrum
(Carbonyl & C-O stretches)

Confirm functional groups

3-Methoxy-2-methylbenzaldehyde

Unique fingerprint

Other Methoxy-methyl Isomer Dimethoxy Isomer
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Caption: A logical workflow for the differentiation of benzaldehyde isomers based on their

spectroscopic features.

This systematic approach, combining data from multiple spectroscopic techniques, provides a

high degree of confidence in the structural elucidation of 3-Methoxy-2-methylbenzaldehyde
and its isomers. The distinct patterns in their NMR spectra, coupled with characteristic IR

absorptions and mass spectral fragmentation, serve as reliable fingerprints for their

unambiguous identification.

To cite this document: BenchChem. [A Spectroscopic Showdown: Differentiating 3-Methoxy-
2-methylbenzaldehyde and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112791#spectroscopic-comparison-of-3-methoxy-2-
methylbenzaldehyde-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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